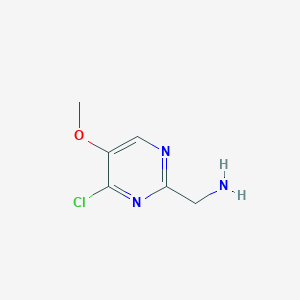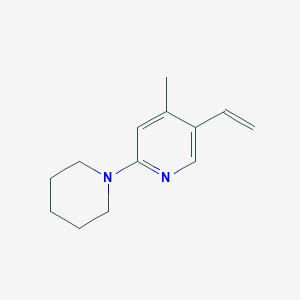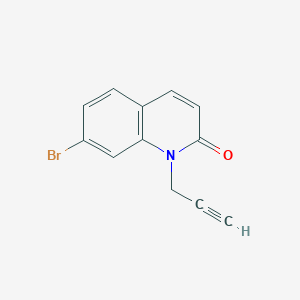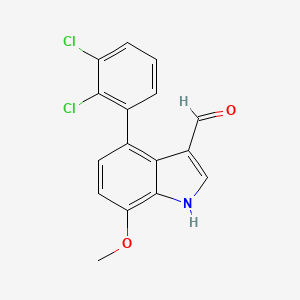
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring, a methoxy group on the indole ring, and an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and 7-methoxyindole.
Condensation Reaction: The 2,3-dichlorobenzaldehyde undergoes a condensation reaction with 7-methoxyindole in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carboxylic acid
Reduction: 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar structural features but different functional groups.
Aripiprazole: An antipsychotic drug that contains a 2,3-dichlorophenyl group.
Uniqueness
4-(2,3-Dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its indole core structure is also a key feature that differentiates it from other similar compounds.
Eigenschaften
Molekularformel |
C16H11Cl2NO2 |
|---|---|
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
4-(2,3-dichlorophenyl)-7-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H11Cl2NO2/c1-21-13-6-5-10(11-3-2-4-12(17)15(11)18)14-9(8-20)7-19-16(13)14/h2-8,19H,1H3 |
InChI-Schlüssel |
DTFXGIOVGZSFOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)C3=C(C(=CC=C3)Cl)Cl)C(=CN2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



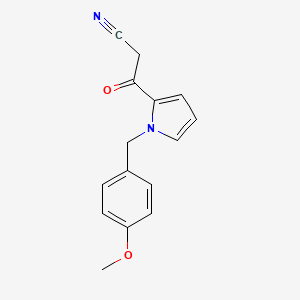


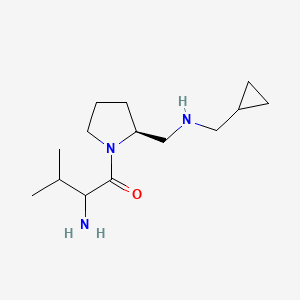
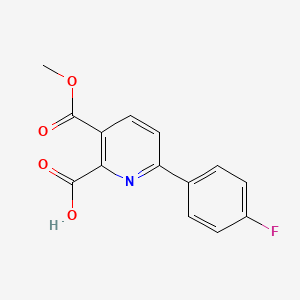
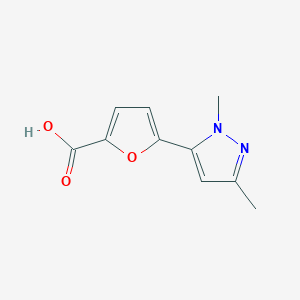
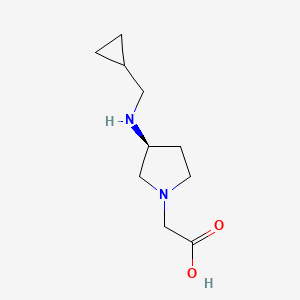
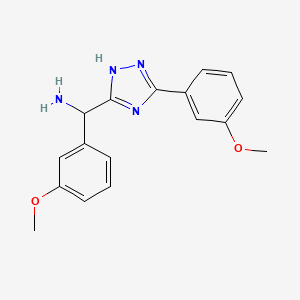
![4-(Diethylamino)-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11794909.png)
